

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid solubility data

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Compound of Interest

Compound Name: (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid

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A Senior Application Scientist's Guide to the Aqueous Solubility of **(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid**

Abstract

Aqueous solubility is a critical determinant of a compound's therapeutic potential, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2][3] For novel chemical entities like **(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid**, a thorough understanding of solubility is not just advantageous—it is essential for navigating the complexities of drug discovery and development. This guide provides a comprehensive framework for characterizing the aqueous solubility of this specific boronic acid derivative. It moves beyond mere data reporting to elucidate the underlying principles, detailing a strategic, multi-tiered approach from theoretical predictions to definitive thermodynamic measurements. By explaining the causality behind experimental choices and grounding protocols in self-validating systems, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to generate robust and actionable solubility data.

Introduction: The Central Role of Solubility

The journey of a new chemical entity (NCE) from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most significant early hurdles is ensuring adequate aqueous solubility.[1][4] Poor solubility can lead to a cascade of development-limiting issues,

including unreliable results in biological assays, underestimated toxicity, poor absorption, and insufficient bioavailability to exert a therapeutic effect.[1][5][6]

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid (Molecular Formula: $C_8H_8BClO_4$, Molecular Weight: 214.4 g/mol) is a substituted arylboronic acid.[7] Such compounds are of immense interest in medicinal chemistry, often serving as key building blocks in Suzuki-Miyaura coupling reactions or as pharmacophores themselves.[8] Boronic acids possess a unique, pH-sensitive equilibrium in aqueous media, which directly impacts their solubility and interaction with biological targets.[9][10] Therefore, a precise characterization of this compound's solubility is a foundational step in its evaluation as a potential drug candidate.

This guide outlines a logical, field-proven workflow for determining the aqueous solubility of **(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid**, ensuring that the data generated is not only accurate but also contextually relevant for decision-making in a drug discovery pipeline.

Physicochemical & Theoretical Foundations

Before embarking on experimental measurements, a foundational understanding of the molecule's intrinsic properties is crucial. This allows for the design of more intelligent experiments and aids in the interpretation of results.

Molecular Structure and Inherent Properties

The structure of **(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid** dictates its physicochemical behavior.

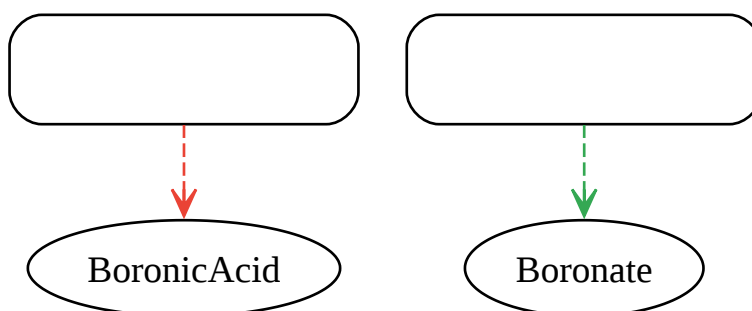
- **Aryl Group:** The phenyl ring provides a hydrophobic core.
- **Chloro Substituent:** The electron-withdrawing chlorine atom increases the acidity of the boronic acid group compared to unsubstituted phenylboronic acid.[11]
- **Methoxycarbonyl Group:** The ester group adds polarity but can also participate in hydrogen bonding. Its position relative to the boronic acid will influence intramolecular interactions.
- **Boronic Acid Moiety $[-B(OH)_2]$:** This is the key functional group. It is a Lewis acid, capable of accepting a hydroxide ion to form a more soluble, anionic boronate species $[-B(OH)_3]^-$. [10]

This equilibrium is pH-dependent and is the primary driver of solubility changes in different aqueous environments.

The Critical Role of pH: Boronic Acid-Boronate Equilibrium

Unlike carboxylic acids, boronic acids are Lewis acids, not Brønsted-Lowry acids. Their acidity arises from the interaction of the vacant p-orbital on the boron atom with a lone pair from a hydroxide ion.^{[10][12]}

This equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate complex is fundamental to its solubility. The neutral form is typically less soluble in water, while the charged boronate form is significantly more soluble. The pKa of a boronic acid is the pH at which the concentrations of the neutral and anionic species are equal. Phenylboronic acids typically have pKa values in the range of 8-9, though this is highly influenced by ring substituents.^[10] The electron-withdrawing chloro and methoxycarbonyl groups on our target molecule are expected to lower its pKa, making it more acidic.



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In Silico Solubility Prediction

Before committing resources to wet-lab experiments, in silico models can provide a valuable, albeit approximate, estimation of solubility.^{[13][14]} These Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to predict properties like LogS (the logarithm of the molar solubility).^[13]

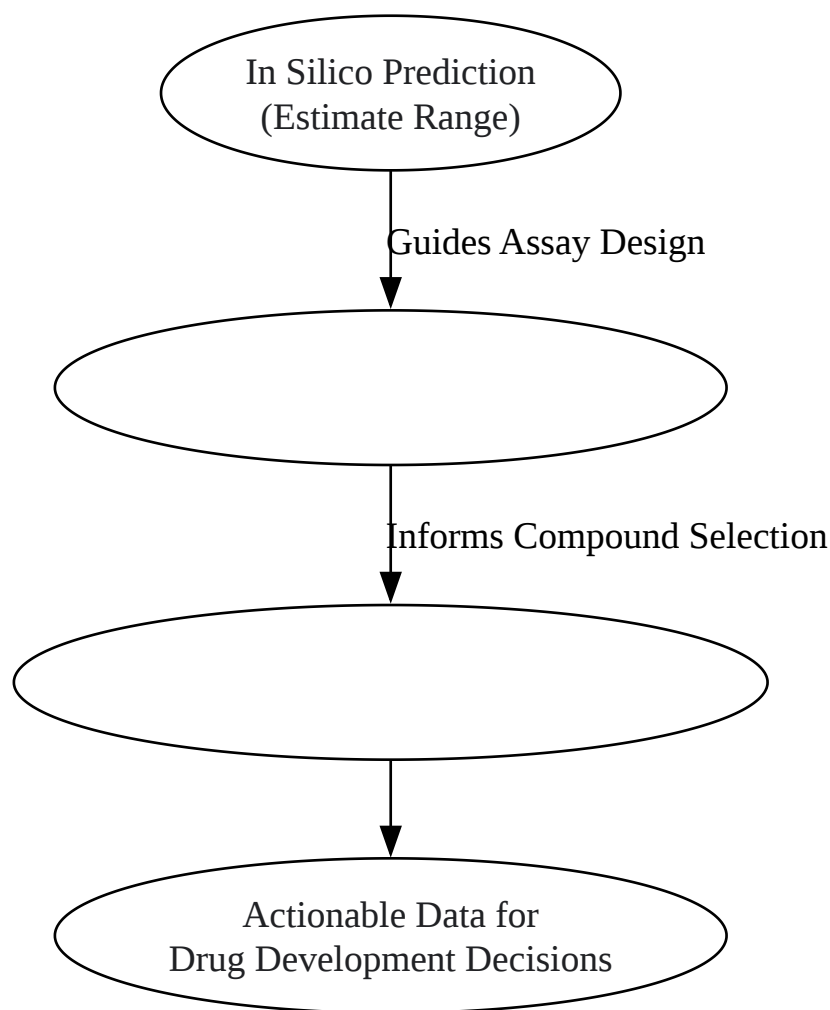
Workflow for In Silico Prediction:

- Obtain SMILES String: Get the canonical SMILES representation of the molecule.
- Use Prediction Software/Web Servers: Utilize platforms like SwissADME, pkCSM, or commercial packages. These tools often provide a consensus score from multiple models. [\[13\]](#)[\[15\]](#)
- Analyze Descriptors: Pay attention to calculated LogP (lipophilicity) and the number of hydrogen bond donors/acceptors, as these heavily influence solubility.

Causality: The purpose of this step is not to obtain a definitive value, but to establish an expected solubility range. This informs the design of subsequent experiments, such as setting appropriate concentration ranges for calibration curves. For instance, a predicted LogS of -5 (corresponding to ~10 μ M) would necessitate a more sensitive analytical method than a predicted LogS of -3 (~1 mM).

Experimental Solubility Determination: A Phased Approach

A tiered approach to experimental solubility measurement is most efficient, starting with high-throughput kinetic methods for early-stage assessment and progressing to the gold-standard thermodynamic methods for late-stage characterization.[\[16\]](#)



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Tier 1: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early drug discovery when many compounds need to be profiled quickly.[4][5][16] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[6] This method does not represent true equilibrium but provides a rapid and cost-effective rank-ordering of compounds.[16]

Protocol: Nephelometric Kinetic Solubility Assay

- Stock Solution Preparation: Prepare a 10 mM stock solution of **(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid** in 100% DMSO.

- Assay Plate Preparation: Add 198 μL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the wells of a clear-bottom 96-well plate.
- Compound Addition: Add 2 μL of the DMSO stock solution to the buffer-containing wells. This creates a 100 μM nominal concentration with 1% DMSO. Perform serial dilutions for a concentration curve.
- Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.[5]
- Measurement: Measure the turbidity (light scattering) of each well using a nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).[4]
- Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to buffer-only controls.

Trustworthiness: This protocol is self-validating by including controls. A highly soluble compound (e.g., Propranolol) should show no precipitation across the concentration range, while a poorly soluble compound (e.g., Nifedipine) should precipitate at low concentrations. The use of a standard curve with known concentrations of the test compound in a solubilizing solution (like 50% acetonitrile/water) allows for quantification if coupled with a UV-Vis or LC-MS readout.[5]

Tier 2: Thermodynamic Solubility Assay

Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[16][17] This data is crucial for lead optimization, formulation development, and regulatory submissions.[16] The most common method is the shake-flask technique.[6]

Protocol: Shake-Flask Thermodynamic Solubility Assay

- Sample Preparation: Add an excess of solid (crystalline) **(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid** to a series of glass vials. Causality: Using an excess of solid ensures that equilibrium with the solid phase is achieved.
- Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, 7.4, and 9.0) to each vial.

- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for at least 24-48 hours.^{[5][18]} **Causality:** This extended incubation time is necessary to ensure the system reaches true thermodynamic equilibrium, as dissolution of crystalline material can be slow.
- **Phase Separation:** After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples.
- **Sampling & Filtration:** Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining solid particles. **Causality:** Filtration is a critical step. Failure to remove all particulates will lead to a gross overestimation of solubility.
- **Quantification:** Dilute the filtered supernatant into a suitable mobile phase. Analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve of the compound.^{[5][18]}

Trustworthiness: The protocol's reliability is ensured by:

- **Time to Equilibrium Study:** Confirming that solubility does not increase between 24 and 48 hours.
- **Validated Analytical Method:** The HPLC or LC-MS method must be validated for linearity, accuracy, and precision in the relevant concentration range.
- **Mass Balance:** Comparing the amount of compound dissolved to the initial amount added can confirm that degradation has not occurred.

Data Presentation and Interpretation

Raw data should be processed and presented in a clear, comparative format.

Table 1: Predicted and Experimental Solubility of **(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid**

Parameter	Method	Buffer/Conditions	Predicted/Measured Value	Unit
LogS (intrinsic)	In Silico (SwissADME)	N/A	-3.5 (Predicted)	log(mol/L)
Kinetic Solubility	Nephelometry	PBS, pH 7.4	85 (Hypothetical)	μM
Thermodynamic Solubility	Shake-Flask (HPLC-UV)	pH 2.0 Buffer	250 (Hypothetical)	μg/mL
Thermodynamic Solubility	Shake-Flask (HPLC-UV)	PBS, pH 7.4	1200 (Hypothetical)	μg/mL
Thermodynamic Solubility	Shake-Flask (HPLC-UV)	pH 9.0 Buffer	>5000 (Hypothetical)	μg/mL

Interpretation: The hypothetical data in Table 1 illustrates a classic profile for an acidic compound. The solubility is lowest at acidic pH (where the neutral form dominates) and increases significantly as the pH rises above the compound's pKa, leading to the formation of the highly soluble anionic boronate species. The kinetic solubility value is lower than the thermodynamic value at pH 7.4, a common observation as precipitation from a supersaturated DMSO solution occurs under non-equilibrium conditions. This dataset provides critical insights for formulation scientists; for example, an oral formulation might require an enteric coating to bypass the acidic environment of the stomach and dissolve in the more neutral pH of the small intestine.

Conclusion

Characterizing the aqueous solubility of **(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid** is a multi-faceted process that requires more than a single measurement. It demands a strategic approach that begins with theoretical prediction to guide experimental design, proceeds with high-throughput kinetic screening for initial assessment, and culminates in a definitive thermodynamic analysis across a physiologically relevant pH range. By understanding the unique pH-dependent equilibrium of the boronic acid moiety and employing robust, self-validating protocols, researchers can generate high-quality, actionable data. This information is fundamental to mitigating risks associated with poor solubility and making

informed decisions that propel a compound through the drug discovery and development pipeline.

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